

A Comprehensive Technical Guide to 2-Hydroxy-5-nitropyridine (CAS 5418-51-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-2-nitropyridine

Cat. No.: B096767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, synthesis, and hazards associated with 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

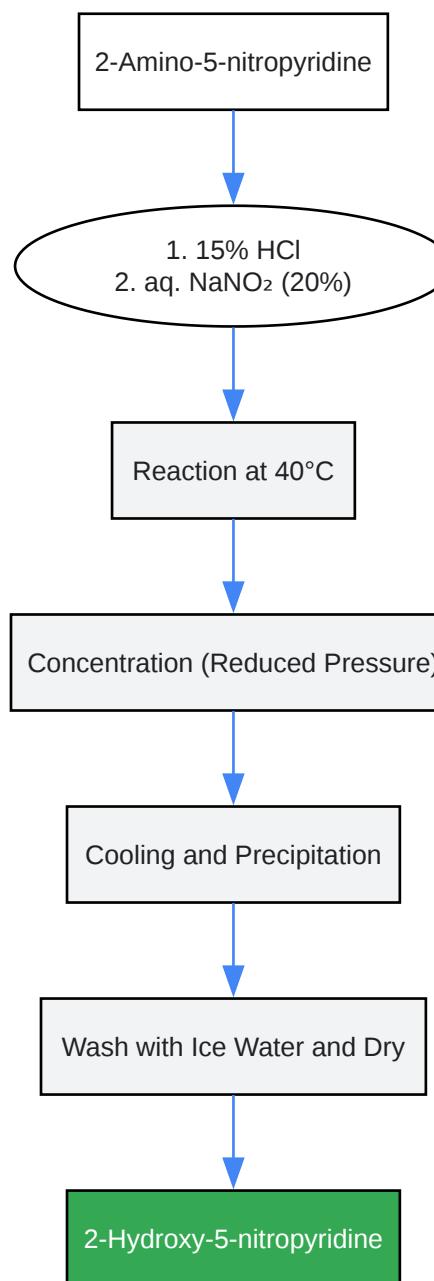
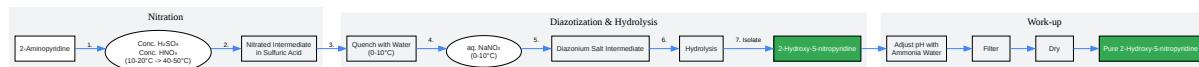
Chemical Properties and Identification

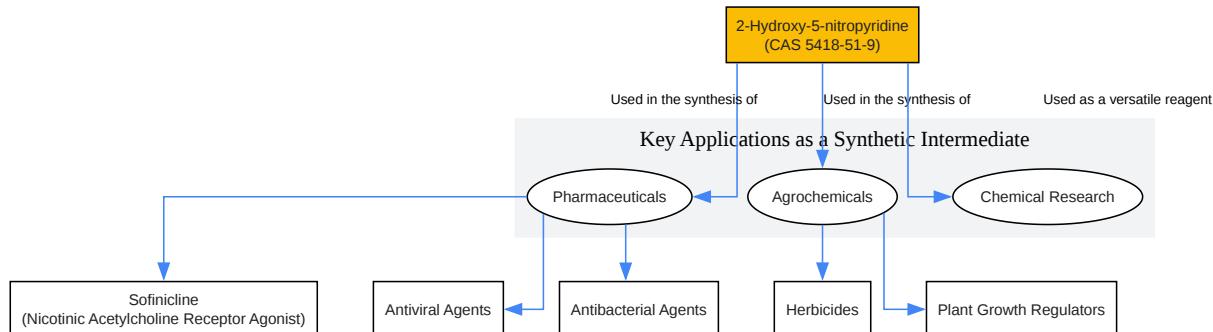
2-Hydroxy-5-nitropyridine is a pyridine derivative characterized by a hydroxyl group at the 2-position and a nitro group at the 5-position.^[1] It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] For instance, it is a precursor in the synthesis of Sofinicline.^[2]

Table 1: Chemical and Physical Properties of 2-Hydroxy-5-nitropyridine

Property	Value	Source(s)
CAS Number	5418-51-9	[3] [4] [5]
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[3] [4] [5]
Molecular Weight	140.10 g/mol	[4] [6]
Appearance	Light yellow to beige crystalline powder	[6]
Melting Point	188-191 °C	[6]
Solubility	Soluble in hot water and alkali liquors; sparingly soluble in water; insoluble in most organic solvents.	[1] [6]
pKa	8.06 ± 0.10 (Predicted)	[1]
InChI	InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8)	[3] [4]
InChIKey	XKWSQIMYNVLGBO-UHFFFAOYSA-N	[3] [4]
Canonical SMILES	C1=CC(=O)N=C(C1)--INVALID-LINK--[O-]	[1]

Synthesis of 2-Hydroxy-5-nitropyridine



Several synthetic routes to 2-Hydroxy-5-nitropyridine have been reported, primarily starting from 2-aminopyridine or 2-amino-5-nitropyridine.


Synthesis from 2-Aminopyridine (One-Pot Method)

A one-pot synthesis method starting from 2-aminopyridine offers an efficient route.[\[7\]](#) This process involves the nitration of 2-aminopyridine followed by a diazotization reaction.

Experimental Protocol:

- In a reaction vessel, add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20 °C. The mass ratio of concentrated sulfuric acid to 2-aminopyridine should be between 8:1 and 10:1.[7]
- Add concentrated nitric acid, with a molar ratio of nitric acid to 2-aminopyridine between 0.9:1 and 1.0:1.[7]
- After the addition is complete, stir the mixture at 40-50 °C.[7]
- Upon completion of the nitration, quench the reaction by adding the solution to water, controlling the temperature between 0-10 °C.[7]
- Perform a diazotization reaction by the dropwise addition of an aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to 2-aminopyridine should be between 1.5:1 and 1.7:1.[7]
- Adjust the acid concentration by adding a suitable amount of ammonia water.[7]
- Filter the resulting solution and dry the filter cake to obtain 2-Hydroxy-5-nitropyridine.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Hydroxy-5-Nitropyridine [jubilantingrevia.com]
- 3. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]
- 4. 2-Hydroxy-5-nitropyridine 97 5418-51-9 [sigmaaldrich.com]
- 5. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]
- 6. nbino.com [nbino.com]
- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Hydroxy-5-nitropyridine (CAS 5418-51-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096767#cas-number-5418-51-9-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com